molecular formula C7H12O2 B14628130 (1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol CAS No. 54483-55-5

(1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol

Katalognummer: B14628130
CAS-Nummer: 54483-55-5
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: UPMJCBJKDZVWNI-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol is a chiral organic compound with a cyclopentene ring substituted with a hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. The reaction conditions often include controlled temperature and pressure to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and strong bases are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce various alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol: A stereoisomer with different spatial arrangement of atoms.

    Cyclopent-3-en-1-ol: A simpler compound without the hydroxyethyl group.

    2-(2-Hydroxyethyl)cyclopentanol: A related compound with a saturated cyclopentane ring.

Uniqueness

(1S,2R)-2-(2-Hydroxyethyl)cyclopent-3-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for various applications where chirality and specific interactions are important.

Eigenschaften

CAS-Nummer

54483-55-5

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

(1S,2R)-2-(2-hydroxyethyl)cyclopent-3-en-1-ol

InChI

InChI=1S/C7H12O2/c8-5-4-6-2-1-3-7(6)9/h1-2,6-9H,3-5H2/t6-,7-/m0/s1

InChI-Schlüssel

UPMJCBJKDZVWNI-BQBZGAKWSA-N

Isomerische SMILES

C1C=C[C@H]([C@H]1O)CCO

Kanonische SMILES

C1C=CC(C1O)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.